N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine
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Description
N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine, also known as PPT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PPT belongs to the class of pyrimidine derivatives and is a selective estrogen receptor modulator (SERM).
Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is used in synthesizing biologically significant compounds. For instance, Zheng et al. (2014) demonstrated its application in the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, highlighting a convenient method for constructing this skeleton via oxidative N-N bond formation (Zheng et al., 2014).
2. Development of High-Performance Polymers
Several studies focus on using this compound in developing novel polyimides with desirable properties. Guan et al. (2014) explored its use in creating fluorinated polyimides with good solubility, thermal stability, and optical properties (Guan et al., 2014). Additionally, Yan et al. (2011) and Wang et al. (2008) synthesized pyridine-containing polyimides, emphasizing their excellent solubility, thermal stability, and mechanical properties (Yan et al., 2011), (Wang et al., 2008).
3. Photophysical and Electrochemical Studies
Research by Lepeltier et al. (2005) highlights the photophysical and electrochemical properties of cationic diiminoiridium(III) complexes with phenylated bipyridine ligands, derived from N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine (Lepeltier et al., 2005).
4. Exploration in Nonlinear Optics
Hussain et al. (2020) conducted a study on the thiopyrimidine derivatives of N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine for potential applications in nonlinear optics, demonstrating its utility in high-tech optoelectronic applications (Hussain et al., 2020).
5. Novel Chemical Sensors
A study by Wang et al. (2008) introduced a fluorescent poly(pyridine-imide) acid chemosensor, emphasizing the potential of N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine in sensor technology (Wang et al., 2008).
properties
IUPAC Name |
N-phenyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4/c17-16(18,19)13-10-14(21-11-6-2-1-3-7-11)23-15(22-13)12-8-4-5-9-20-12/h1-10H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHACNMTZSNLFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326624 |
Source
|
Record name | N-phenyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666554 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine | |
CAS RN |
338754-31-7 |
Source
|
Record name | N-phenyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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